molecular formula C6H2F12 B1584059 1H,6H-Perfluorohexane CAS No. 336-07-2

1H,6H-Perfluorohexane

Cat. No.: B1584059
CAS No.: 336-07-2
M. Wt: 302.06 g/mol
InChI Key: UYDBQWIWVMBDME-UHFFFAOYSA-N
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Description

1H,6H-Perfluorohexane is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,6H-Perfluorohexane can be synthesized through multiple synthetic routes. One common method involves the fluorination of hexane using elemental fluorine or fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1H,6H-Perfluorohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing one or more fluorine atoms with other functional groups.

    Reduction Reactions: Reduction of this compound can be achieved using strong reducing agents, although this is less common due to the stability of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or lithium aluminum hydride can be used under anhydrous conditions.

    Reduction Reactions: Strong reducing agents like lithium aluminum hydride are employed under controlled conditions to achieve reduction.

Major Products Formed:

    Substitution Reactions: The major products are typically fluorinated derivatives with different functional groups.

    Reduction Reactions: The products are partially or fully reduced fluorinated hydrocarbons.

Scientific Research Applications

1H,6H-Perfluorohexane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions due to its inertness and stability.

    Biology: The compound is utilized in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Research into fluorinated drugs and their pharmacokinetics often involves this compound as a model compound.

    Industry: It is employed in the production of specialty chemicals, coatings, and materials that require high thermal and chemical stability.

Comparison with Similar Compounds

Uniqueness: 1H,6H-Perfluorohexane is unique due to its specific fluorination pattern, providing a balance of stability and reactivity that is valuable in both research and industrial applications.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F12/c7-1(8)3(11,12)5(15,16)6(17,18)4(13,14)2(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDBQWIWVMBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075230
Record name 1H,6H-Perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-07-2
Record name 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,6H-Perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,6H-Dodecafluorohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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